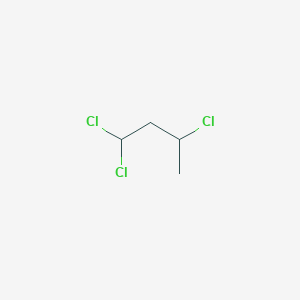

1,1,3-Trichlorobutane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,1,3-Trichlorobutane is an organic compound that belongs to the family of chlorinated hydrocarbons. It is a colorless liquid with a strong odor and is used in various industrial applications. This compound is mainly used as a solvent, intermediate in the production of other chemicals, and as a reagent in organic synthesis.

Mecanismo De Acción

The mechanism of action of 1,1,3-Trichlorobutane is not well understood. However, it is believed to act as an alkylating agent, reacting with DNA and other cellular components. This can lead to mutations and other genetic changes that can affect cell function and growth.

Efectos Bioquímicos Y Fisiológicos

1,1,3-Trichlorobutane has been shown to have toxic effects on various organisms. It is known to cause liver damage, kidney damage, and reproductive toxicity in animals. It is also a suspected carcinogen, with studies showing an increased incidence of liver tumors in rats exposed to the compound. The compound has also been shown to have neurotoxic effects, causing damage to the nervous system.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1,1,3-Trichlorobutane is a useful reagent in organic synthesis, with many advantages for lab experiments. It is readily available, relatively inexpensive, and easy to handle. However, it is also highly toxic and requires careful handling and disposal. It can also be difficult to work with due to its strong odor and potential for contamination.

Direcciones Futuras

There are many potential future directions for research on 1,1,3-Trichlorobutane. One area of interest is the development of safer and more efficient methods of synthesis. Another area of research is the study of the compound's effects on human health and the environment. This could involve further studies on the compound's toxicity and carcinogenicity, as well as investigations into its potential for environmental contamination. Additionally, the compound's potential as a reagent in new areas of organic synthesis could be explored, leading to the development of new drugs, polymers, and other materials.

Métodos De Síntesis

The most common method of synthesis of 1,1,3-Trichlorobutane is through the reaction of 1,3-butadiene with chlorine gas. The reaction takes place in the presence of a catalyst, usually iron or aluminum chloride. The reaction produces a mixture of isomers, and the desired isomer can be separated through distillation.

Aplicaciones Científicas De Investigación

1,1,3-Trichlorobutane has been widely used in scientific research as a reagent in organic synthesis. It is used in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and polymers. It is also used in the production of flame retardants, plasticizers, and surfactants. The compound has been studied extensively for its chemical properties and reactions.

Propiedades

Número CAS |

13279-87-3 |

|---|---|

Nombre del producto |

1,1,3-Trichlorobutane |

Fórmula molecular |

C4H7Cl3 |

Peso molecular |

161.45 g/mol |

Nombre IUPAC |

1,1,3-trichlorobutane |

InChI |

InChI=1S/C4H7Cl3/c1-3(5)2-4(6)7/h3-4H,2H2,1H3 |

Clave InChI |

GSBUVYHAANRCNO-UHFFFAOYSA-N |

SMILES |

CC(CC(Cl)Cl)Cl |

SMILES canónico |

CC(CC(Cl)Cl)Cl |

Otros números CAS |

13279-87-3 |

Sinónimos |

1,1,3-trichlorobutane |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B76327.png)

![Methyl-[(2E,4E)-5-(N-methylanilino)penta-2,4-dienylidene]-phenylazanium;hydrochloride](/img/structure/B76335.png)